molecular formula C12H33N2O5PS B14510234 S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate CAS No. 63980-98-3

S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate

Cat. No.: B14510234
CAS No.: 63980-98-3
M. Wt: 348.44 g/mol
InChI Key: AINWDCTYQQXGSV-UHFFFAOYSA-N
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Description

S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes an octylaminoethyl group and a phosphorothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate typically involves multiple steps. One common method includes the reaction of 2-octylaminoethylamine with dihydrogen phosphorothioate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the phosphorothioate group to a phosphate group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide or potassium permanganate.

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a phosphate derivative, while substitution reactions can produce various substituted amines.

Scientific Research Applications

S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential role in cellular signaling and enzyme inhibition.

    Medicine: Investigated for its potential as a radioprotective agent and in drug delivery systems.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism by which S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phosphorothioate group is particularly important in these interactions, as it can mimic phosphate groups in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • S-2-((2-Aminoethyl)amino)ethyl dihydrogen phosphorothioate
  • S-2-((Diaminomethylene)amino)ethyl dihydrogen phosphorothioate

Uniqueness

S-2-((2-Octylaminoethyl)amino)ethyl dihydrogen phosphorothioate dihydrate is unique due to its octylaminoethyl group, which imparts specific hydrophobic properties and enhances its interaction with lipid membranes. This makes it particularly useful in applications where membrane permeability is crucial.

Properties

CAS No.

63980-98-3

Molecular Formula

C12H33N2O5PS

Molecular Weight

348.44 g/mol

IUPAC Name

2-[2-(octylamino)ethylamino]ethylsulfanylphosphonic acid;dihydrate

InChI

InChI=1S/C12H29N2O3PS.2H2O/c1-2-3-4-5-6-7-8-13-9-10-14-11-12-19-18(15,16)17;;/h13-14H,2-12H2,1H3,(H2,15,16,17);2*1H2

InChI Key

AINWDCTYQQXGSV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCCNCCSP(=O)(O)O.O.O

Origin of Product

United States

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